4-溴-2-异丙基苯酚

概述

描述

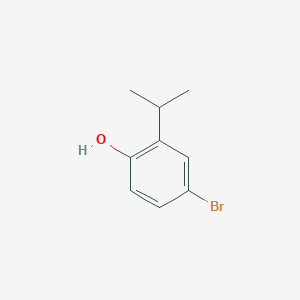

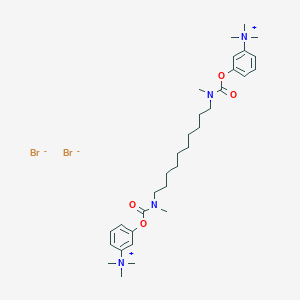

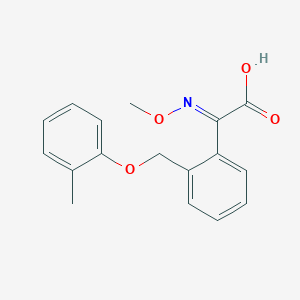

4-Bromo-2-isopropylphenol is a brominated phenol derivative characterized by the presence of a bromine atom and an isopropyl group attached to a phenol ring. This compound is of interest due to its potential applications in various fields of chemistry and materials science. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of 4-Bromo-2-isopropylphenol are explored through different scientific studies to understand its characteristics and potential uses.

Synthesis Analysis

The synthesis of brominated phenol derivatives, including compounds similar to 4-Bromo-2-isopropylphenol, involves electrophilic substitution reactions, where bromination is a key step. For example, the bromination of dimethylphenol derivatives can lead to various brominated products, depending on the reaction conditions and the substituents present on the phenol ring (Brittain et al., 1982).

Molecular Structure Analysis

The molecular structure of brominated phenol derivatives is significantly influenced by the position and nature of the substituents on the phenol ring. X-ray diffraction studies can provide insights into the crystal structure and molecular conformation of such compounds. The presence of bromine and isopropyl groups affects the electronic distribution and steric hindrance in the molecule, impacting its molecular geometry and reactivity (Fun et al., 2009).

Chemical Reactions and Properties

4-Bromo-2-isopropylphenol participates in various chemical reactions, such as coupling reactions, due to the presence of the bromine atom, which can act as a good leaving group. Its chemical properties are also influenced by the phenolic hydroxyl group, which can undergo reactions typical of phenols, such as esterification and etherification. The isopropyl group can affect the compound's reactivity by introducing steric effects and influencing the electron density of the aromatic ring (Shirinian et al., 2012).

科学研究应用

抗真菌活性

已合成4-溴-2-异丙基苯酚衍生物,并对它们针对几种植物病原真菌的抗真菌性能进行了测试。像2-异丙基苯基对甲酚酯和4-异丙基苯基对甲氧基苯磺酸酯这样的化合物在体外和体内显示出对水稻赤霉病、黄瓜炭疽病和番茄晚疫病等疾病具有强效的抗真菌活性 (Jang et al., 2007)。

氧化过程

对水溶液中4-异丙基苯酚的氧化研究已经确定了不寻常的产物,揭示了有机化合物在水介质中氧化机制的一些信息。这种理解对于环境化学和污染缓解策略至关重要 (Zenkevich & Pushkareva, 2018)。

环境降解

已对环境中4-异丙基苯酚的降解进行了研究,重点关注矿物和有机基质对声化学降解速率的影响。这类研究对评估水中化学物质的环境影响和命运至关重要 (Chiha et al., 2010)。

安全和危害

属性

IUPAC Name |

4-bromo-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRIAFTMIYRJHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

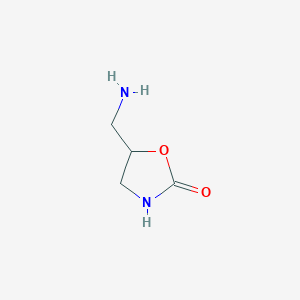

CC(C)C1=C(C=CC(=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564102 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-isopropylphenol | |

CAS RN |

26307-50-6 | |

| Record name | 4-Bromo-2-(propan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)